molecular formula C6H10O2S B095841 Diallyl sulfone CAS No. 16841-48-8

Diallyl sulfone

Cat. No.: B095841
CAS No.: 16841-48-8
M. Wt: 146.21 g/mol
InChI Key: NZEDMAWEJPYWCD-UHFFFAOYSA-N
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Description

Diallyl sulfone is an organosulfur compound with the chemical formula (C_6H_{10}O_2S). It is a derivative of diallyl sulfide, which is commonly found in garlic and other Allium species. This compound is known for its distinctive garlic-like odor and is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Diallyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases due to its bioactive properties.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

Diallyl sulfide has been shown to have several mechanisms of action. It may target multiple signaling cascades commonly involved in various chronic diseases, including cancer and neuronal diseases . It has also been shown to be a selective inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of a large number of compounds .

Safety and Hazards

Diallyl sulfide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it is toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Diallyl sulfide has shown potential in the prevention and treatment of various chronic diseases, including cancer, neuronal, cardiovascular, liver, and numerous other diseases . Future research is needed to further explore these effects and the potential health benefits of Diallyl sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl sulfone can be synthesized through the oxidation of diallyl sulfide. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as niobium carbide. The reaction typically proceeds under mild conditions, yielding this compound with high efficiency .

Industrial Production Methods: On an industrial scale, this compound is produced by the oxidation of diallyl sulfide using hydrogen peroxide. The process is carried out in a controlled environment to ensure the purity and yield of the final product. The use of recyclable catalysts and environmentally benign oxidizing agents makes this method sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Diallyl sulfone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to diallyl sulfide under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, niobium carbide catalyst.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diallyl sulfide.

    Substitution: Various substituted sulfones depending on the nucleophile used.

Comparison with Similar Compounds

Diallyl sulfone is compared with other similar organosulfur compounds such as diallyl disulfide and diallyl trisulfide:

    Diallyl Disulfide: Found in garlic, has similar antimicrobial properties but differs in its chemical structure and reactivity.

    Diallyl Trisulfide: Also found in garlic, known for its potent anticancer properties but has a different sulfur content and reactivity profile.

Uniqueness: this compound is unique due to its balanced properties of stability and reactivity, making it suitable for a wide range of applications in both research and industry .

Properties

IUPAC Name

3-prop-2-enylsulfonylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDMAWEJPYWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168564
Record name Diallyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16841-48-8
Record name Diallyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diallyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of allyl alcohol isomer A from Step 2 (7.11 g, 16.65 mmol) and oxone (30.75 g, 50.0 mmol) in acetone (100 mL) and water (25 mL) was stirred at RT overnight then filtered, diluted with water and AcOEt, extracted with AcOEt, dried and concentrated. The residue is purified was purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 99:1 to 60:40) to provide 5.50 g (72%) of allylsulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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